Product packaging for AT-1012(Cat. No.:)

AT-1012

Cat. No.: B1192180
M. Wt: 356.25
InChI Key: PEABIRMUXLEPPM-CLLJXQQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AT-1012 is a high-affinity, selective small-molecule radioligand specifically designed for targeting the α3β4* subtype of the nicotinic acetylcholine receptor (nAChR) . This receptor subtype is a minor component in the brain but is highly concentrated in specific regions such as the medial habenula (MHb) and the interpeduncular nucleus (IPN) . Research implicates the α3β4 nAChR in dependence to nicotine and other abused drugs, as well as in nicotine withdrawal, making it an important target for addiction research . With a binding affinity of 1.4 nM at the rat α3β4 nAChR and over 100-fold selectivity for α3β4 over the α4β2 nAChR subtype, this compound is an excellent pharmacological tool for independently studying the localization and pharmacology of this specific receptor without significant interference from other nAChR subtypes . It has been successfully used in receptor binding assays and in vitro autoradiography on rat brain slices, demonstrating highly localized binding consistent with the known distribution of the α3β4 nAChR . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic procedures, clinical use, or any other medical purpose . They are not manufactured under the good manufacturing practices (GMP) required for clinical or diagnostic products .

Properties

Molecular Formula

C15H21IN2

Molecular Weight

356.25

IUPAC Name

(1R,3r,5S)-N-(2-Iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

InChI

InChI=1S/C15H21IN2/c1-18-12-5-4-6-13(18)10-11(9-12)17-15-8-3-2-7-14(15)16/h2-3,7-8,11-13,17H,4-6,9-10H2,1H3/t11-,12+,13-

InChI Key

PEABIRMUXLEPPM-CLLJXQQHSA-N

SMILES

IC1=CC=CC=C1N[C@H]2C[C@H]3CCC[C@H](N3C)C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT1012;  AT 1012;  AT-1012

Origin of Product

United States

Molecular and Cellular Mechanisms of At 1012 Action

Elucidation of Primary Molecular Targets

AT-1012 is a radiolabeled analog, specifically [¹²⁵I]this compound, of the high-affinity and selective α3β4 nAChR ligand, AT-1001. This compound serves as a valuable tool for studying the α3β4* nAChR subtype, which is implicated in various physiological and pathological processes, including nicotine (B1678760) dependence nih.govnova.eduescholarship.org.

Identification and Characterization of Receptor Subtype Specificity (e.g., α3β4 nicotinic acetylcholine (B1216132) receptors)

This compound exhibits high affinity and remarkable selectivity for the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. Binding studies have demonstrated that [¹²⁵I]this compound binds to a single site on the α3β4 nAChR nih.gov. This high binding affinity is consistently observed at both rat α3β4 nAChR and human α3β4α5 nAChR expressed in HEK cells nih.govnova.edu.

A crucial aspect of this compound's specificity is its minimal interaction with other prominent nAChR subtypes. For instance, [¹²⁵I]this compound does not bind with high affinity to membranes from α4β2 nAChR-transfected HEK cells nih.govnova.edu. Comparative binding studies using [³H]epibatidine have further confirmed that this compound possesses over 100-fold binding selectivity for α3β4 over α4β2 nAChR nih.govnova.edu. While primarily characterized for its binding selectivity, functional assays indicate that this compound, along with its analog AT-1001, displays functional selectivity as an antagonist for α3β4 over α4β2 nAChRs, albeit not to the same extent as its binding selectivity. Notably, this compound also exhibits partial agonist activity at α3β4 nAChRs mdpi.com. Although it can stimulate α4β2 nAChRs, this occurs at considerably higher concentrations mdpi.com.

Structure-Activity Relationship (SAR) Contributions to Target Interaction

This compound is an iodinated analog of AT-1001, a compound initially identified as a high-affinity and selective α3β4 nAChR antagonist nova.eduescholarship.org. The development of this compound as a radioligand, specifically by incorporating a radioactive iodine atom, underscores a key aspect of its structure-activity relationship: the structural modification (iodination) maintains the high affinity and selectivity for the α3β4 nAChR observed with the parent compound, AT-1001 nih.govnova.edu.

AT-1001 was notable as the first reported compound with a Ki below 10 nM at the α3β4 nAChR and demonstrating over 90-fold selectivity against other major subtypes, including α4β2 and α7 nAChRs. The preservation of these crucial pharmacological properties in this compound suggests that the structural elements responsible for α3β4 nAChR recognition and high-affinity binding are retained or are minimally impacted by the iodination. This highlights the robustness of the core chemical scaffold's interaction with the receptor, allowing for the introduction of a radiolabel without compromising target specificity or affinity. The ability of [¹²⁵I]this compound to selectively label α3β4 nAChRs in rat brain slices through in vitro autoradiography further supports the specific structural features that enable its localized interaction with this receptor subtype in biological tissues nih.govnova.edu.

Downstream Signaling Pathway Perturbations in In Vitro Systems

Modulation of Specific Kinase Cascades

While this compound is primarily characterized by its direct interaction with and modulation of nAChRs, specific detailed research findings directly linking this compound to the modulation of distinct kinase cascades in in vitro systems are not prominently reported in the available literature. General discussions of nicotinic receptor signaling often allude to potential downstream effects on various intracellular pathways, including kinase cascades, but direct evidence or specific data tables detailing this compound's impact on particular kinase cascades (e.g., MAPK, PI3K/AKT, or Jak-Stat pathways) are not explicitly provided. The focus of current research on this compound largely remains on its direct ligand-receptor interactions and the resultant ion channel activity.

Regulation of Ion Channel Activity

As a ligand for nicotinic acetylcholine receptors, this compound directly impacts ion channel activity, given that nAChRs are a class of ligand-gated ion channels. The interaction of this compound with the α3β4 nAChR leads to a modulation of the ion flow through these channels.

Studies have shown that this compound, similar to its analog AT-1001, exhibits partial agonist activity at α3β4 nAChRs mdpi.com. This means that upon binding, this compound can evoke a submaximal ion current response. Specifically, AT-1001 has been reported to evoke approximately 35% of the maximum acetylcholine (ACh) response at the α3β4 nAChR. Concurrently, at these same concentrations, this compound (and AT-1001) induces desensitization of the ACh response, effectively functioning as a functional antagonist of the α3β4 nAChR mdpi.com. This dual action of partial agonism and functional antagonism highlights a complex modulation of the receptor's ion channel gating properties. While this compound primarily targets α3β4 nAChRs, it can also stimulate α4β2 nAChRs, though this effect requires considerably higher concentrations mdpi.com. This demonstrates its capacity to influence different nAChR-mediated ion currents depending on the concentration and receptor subtype.

Table 2: Functional Activity of this compound (via AT-1001) on nAChRs

CompoundReceptor SubtypeFunctional ActivityEffect on ACh ResponseReference
This compound/AT-1001α3β4 nAChRPartial Agonist / Functional AntagonistEvokes ~35% of max ACh response; induces desensitization mdpi.com
This compound/AT-1001α4β2 nAChRAgonist (at higher concentrations)Stimulates at higher concentrations mdpi.com

Influence on Cellular Process Transduction

Nicotinic acetylcholine receptors, including the α3β4 subtype, are ligand-gated ion channels whose activation or modulation directly impacts cellular signal transduction. The engagement of this compound with α3β4 nAChRs influences the flow of information within cells by altering the receptor's activity, thereby affecting downstream signaling cascades wikipedia.org. Studies indicate that α3β4 nAChRs are expressed in the mesolimbic reward circuitry, suggesting that this compound's influence on these receptors can modulate neuronal signaling within this critical brain region wikipedia.org. This modulation contributes to the observed attenuation of cocaine-induced behavioral phenomena, implying an impact on the transduction of signals related to reward processing wikipedia.orgwikipedia.org.

Impact on Fundamental Cellular Processes

The interaction of this compound with α3β4 nAChRs impacts fundamental cellular processes primarily within the nervous system, particularly those governed by cholinergic neurotransmission. These processes include the regulation of neuronal excitability and potentially synaptic plasticity, which are integral to complex behaviors such as drug reward and sensitization wikipedia.orgwikipedia.org. By modulating α3β4 nAChR activity, this compound affects the cellular machinery responsible for processing and responding to environmental cues, particularly those associated with addictive stimuli wikipedia.orgwikipedia.org.

Cellular responses to this compound's target engagement with α3β4 nAChRs are evidenced by changes in neuronal function and subsequent behavioral outcomes. Research findings demonstrate that pretreatment with this compound significantly blocked cocaine-induced conditioned place preference (CPP) in mice wikipedia.orgwikipedia.org. This indicates a direct alteration in the cellular functions underlying reward association. While this compound at lower doses did not broadly affect locomotor activity, related α3β4 nAChR ligands like AT-1001 were shown to block locomotor sensitization, suggesting a more nuanced impact on specific cellular mechanisms of behavioral adaptation rather than general motor control wikipedia.org. The attenuation of cocaine's rewarding effects by this compound suggests a modulation of the cellular and circuit-level processes that mediate drug-induced reinforcement, highlighting the compound's capacity to alter fundamental aspects of neuronal function in response to its specific target engagement wikipedia.orgwikipedia.org.

Summary of Research Findings on this compound's Cellular Effects

CompoundTargetObserved Cellular/Behavioral EffectReference
This compoundα3β4 nAChRBlocked cocaine-induced conditioned place preference (CPP) in mice at 3-10 mg/kg. wikipedia.orgwikipedia.org
This compoundα3β4 nAChRDid not affect increase in locomotor activity induced by 5 or 30 mg/kg cocaine at 1-3 mg/kg. wikipedia.org
AT-1001α3β4 nAChRBlocked cocaine-induced conditioned place preference (CPP) in mice at 1-10 mg/kg. wikipedia.orgwikipedia.org
AT-1001α3β4 nAChRBlocked locomotor sensitization induced by 30 mg/kg cocaine at 0.3-3 mg/kg. wikipedia.org

Preclinical Efficacy and Biological Activity Investigations of At 1012 in Model Systems

In Vitro Efficacy Assessments in Cell-Based Models

Initial characterization of AT-1012's activity has been performed using cell-based models to determine its functional properties, including dose-response relationships and receptor specificity.

Studies have characterized this compound as a high-affinity ligand for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). Functional assays have revealed a complex profile where this compound acts as a partial agonist at the α3β4 nAChR subtype. While it demonstrates agonist activity, it also functions as a selective antagonist for α3β4 over α4β2 nAChRs. This dual activity profile is a key characteristic of the compound's mechanism of action.

Receptor SubtypeObserved ActivityFunctional Outcome
α3β4 nAChRPartial AgonistSubmaximal receptor activation
α3β4 nAChRFunctional AntagonistInhibits receptor function, particularly in the presence of other agonists
α4β2 nAChRLower Antagonist ActivityDemonstrates functional selectivity for α3β4 over α4β2

The selectivity of this compound is a crucial aspect of its preclinical profile. Investigations have confirmed its functional selectivity as an antagonist for α3β4 nAChRs when compared to α4β2 nAChRs. This specificity is significant because different nAChR subtypes mediate distinct physiological and pathological processes. By preferentially targeting the α3β4 subtype, this compound offers a more focused mechanism of action, which is explored in various in vivo models.

Specific data regarding the use of this compound in high-throughput or high-content screening applications is not detailed in the available research. However, compounds with selective activity at specific receptor subtypes, such as this compound, are often identified and optimized through such screening paradigms to assess their effects across large panels of targets or in complex cellular assays.

In Vivo Efficacy Studies in Established Disease Models

Following in vitro characterization, the efficacy of this compound and related compounds has been evaluated in animal models to understand its effects in a complex biological system.

The role of the α3β4 nAChR subtype in substance use disorders has made it a target for therapeutic development. Preclinical studies have shown that this compound can significantly and dose-dependently suppress the acquisition of conditioned place preference (CPP) induced by cocaine in mice. researchgate.net Furthermore, this compound has been shown to attenuate cocaine-induced behavioral sensitization, a phenomenon where repeated drug exposure leads to a heightened response. researchgate.net These findings suggest that by modulating the α3β4 nAChR, this compound can interfere with the rewarding and reinforcing effects of psychostimulants. researchgate.net Its analogue, AT-1001, has similarly demonstrated the ability to inhibit nicotine (B1678760) self-administration in rat models.

Animal ModelDisorderKey FindingReference
MouseCocaine-Induced Conditioned Place PreferenceSignificantly and dose-dependently suppressed the acquisition of cocaine-induced CPP. researchgate.net
MouseCocaine-Induced Behavioral SensitizationAttenuated the development of behavioral sensitization to cocaine. researchgate.net

In the context of oncology, a distinct compound designated CAN1012, a selective Toll-like receptor 7 (TLR7) agonist, has undergone preclinical evaluation. bmj.combmj.comresearchgate.net This compound is designed for intratumoral administration. bmj.combmj.com In various syngeneic mouse tumor models, CAN1012 produced strong antitumor effects. bmj.com Mechanistically, CAN1012 stimulates the release of anti-tumor cytokines like IFN-α and increases the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment. bmj.combmj.com Concurrently, it was observed to decrease the number of myeloid-derived suppressor cells (MDSCs) and M2 macrophages within the tumor. bmj.combmj.com Preclinical studies have also shown synergistic anti-tumor effects when CAN1012 is combined with immune checkpoint inhibitors. bmj.com

Model SystemKey Efficacy FindingsMechanistic Insights
Syngeneic Mouse Tumor ModelsProduced strong antitumor effects. bmj.comStimulates IFN-α release. bmj.combmj.com
Syngeneic Animal ModelsDemonstrated synergistic effects with checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). bmj.comIncreased CD4+ and CD8+ T cell infiltration in the tumor microenvironment. bmj.combmj.com
In Vivo Pharmacodynamic StudiesDemonstrated favorable retention in tumor tissues with minimal systemic exposure. bmj.comDecreased the number of myeloid-derived suppressor cells (MDSCs) and M2 macrophages. bmj.combmj.com

Assessment of Pharmacological Effects in Living Organisms (e.g., behavioral alterations)

Preclinical studies using murine models have demonstrated that this compound can modulate behavioral responses associated with drugs of abuse. Specifically, its effects on cocaine-induced conditioned place preference (CPP) and behavioral sensitization have been investigated.

In a key study, this compound was shown to attenuate the rewarding effects of cocaine. Pretreatment with this compound blocked the acquisition of CPP induced by a 5 mg/kg dose of cocaine, suggesting that antagonism of the α3β4 nAChR is sufficient to reduce cocaine's rewarding properties. However, this effect was not observed when a higher dose of cocaine (30 mg/kg) was used.

The study also examined the impact of this compound on locomotor activity. At the doses tested (1-3 mg/kg), this compound alone did not significantly alter the increase in locomotor activity induced by either a 5 mg/kg or 30 mg/kg dose of cocaine. This indicates that this compound, at these concentrations, does not produce sedative or motor-impairing effects that could confound the interpretation of its impact on reward-related behaviors. These findings suggest a specific role for the α3β4 nAChR in mediating the rewarding and behavioral effects of cocaine.

Interactive Data Table: Effect of this compound on Cocaine-Induced Behavioral Alterations in Mice

Treatment GroupCocaine Dose (mg/kg)This compound PretreatmentOutcome
15YesBlockade of Conditioned Place Preference
230YesNo significant effect on Conditioned Place Preference
35YesNo significant alteration of locomotor activity
430YesNo significant alteration of locomotor activity

Biomarker Identification and Validation in Preclinical Settings

While specific biomarker studies for this compound are not extensively detailed in publicly available literature, the broader context of α3β4 nAChR ligands provides a framework for potential biomarker strategies. The α3β4 nAChR itself has been identified as an emerging biomarker for the early detection of drug addiction nih.govnih.gov.

Pharmacodynamic biomarkers are crucial for confirming that a drug is interacting with its intended target in a living organism. For this compound, which targets the α3β4 nAChR, direct evidence of target engagement in the central nervous system is a key objective.

A radiolabeled version of this compound, [¹²⁵I]this compound, has been developed and utilized as a high-affinity radioligand to selectively label α3β4 nAChRs acs.org. In vitro autoradiography studies using rat brain slices have shown that [¹²⁵I]this compound binds to discrete brain regions known to have a high density of these receptors acs.org. This demonstrates the utility of this radioligand as a tool for visualizing and quantifying the distribution of α3β4 nAChRs, thereby confirming the presence of the target for this compound.

While this provides a method for confirming the location of the target, it does not directly measure the engagement of the non-radiolabeled this compound in vivo. However, the development of such selective radiotracers is a critical step toward enabling future preclinical and clinical studies, such as positron emission tomography (PET), to directly measure receptor occupancy by this compound in living organisms. Such studies would provide a quantitative pharmacodynamic biomarker of target engagement.

Efficacy biomarkers are used to predict or measure the therapeutic effect of a compound. For this compound, given its preclinical profile in attenuating drug-seeking behavior, relevant efficacy biomarkers would likely be related to neurochemical or physiological changes within brain circuits implicated in addiction.

The α3β4 nAChRs are densely expressed in the medial habenula and the interpeduncular nucleus, a circuit that plays a significant role in the reinforcing effects of nicotine and other drugs of abuse nih.govnih.gov. Therefore, potential efficacy biomarkers for this compound could include measurements of neurotransmitter release, such as dopamine (B1211576) and serotonin, in key areas of the brain's reward pathway following this compound administration in animal models of addiction. To date, specific studies validating such efficacy biomarkers for this compound have not been reported in the available literature.

Combinatorial Research Strategies with this compound

The investigation of how a research compound interacts with other therapeutic agents is a critical component of preclinical research. This can reveal potential for enhanced efficacy through synergistic effects or identify combinations that may be less effective due to antagonism.

Currently, there is a lack of publicly available preclinical studies that have specifically investigated the synergistic or antagonistic interactions of this compound with other research compounds. As a selective antagonist of the α3β4 nAChR, this compound's interactions would be of particular interest with compounds that modulate other neurotransmitter systems involved in addiction and reward, such as dopamine receptor agonists/antagonists or opioid receptor modulators.

Given that ligands targeting α3β4 nAChRs have been proposed as potential treatments for drug-seeking behavior, future combinatorial studies could explore whether this compound can enhance the efficacy of existing addiction therapies or be combined with other novel therapeutic candidates to achieve a greater reduction in relapse-like behaviors in preclinical models. Such studies would be essential for defining the potential role of this compound in future therapeutic strategies.

Pharmacological Characterization of At 1012 in Preclinical Systems

Preclinical Pharmacodynamics: Target Engagement and Pathway Modulation In Vivo

AT-1012 is recognized as a high-affinity antagonist for the α3β4 nicotinic acetylcholine (B1216132) receptor (nAChR). This receptor subtype is implicated in the rewarding effects of nicotine (B1678760) and potentially other substances of abuse. The primary mechanism of action for this compound is its selective binding to this receptor, which has been demonstrated in vitro. A radiolabeled form, [¹²⁵I]this compound, has been instrumental in characterizing the binding profile of this compound and has shown high specific binding to cell membranes expressing the α3β4 nAChR.

Detailed in vivo studies describing the time-course of pharmacodynamic responses to this compound are not available in the reviewed scientific literature. Information regarding the onset, peak, and duration of target engagement and subsequent pathway modulation in animal models following administration of this compound has not been publicly reported.

Similarly, comprehensive data on the dose-dependent pharmacodynamic effects of this compound in preclinical animal models are not publicly available. While a related compound, AT-1001, has been shown to block nicotine self-administration in rats at low doses, specific dose-response curves that would detail the in vivo efficacy and potency of this compound have not been published.

Table 1: Preclinical Dose-Dependent Pharmacodynamic Data for this compound

Animal Model Dosing Regimen Pharmacodynamic Endpoint Outcome

Preclinical Pharmacokinetics and Biodistribution in Animal Models

The preclinical pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been extensively characterized in publicly available literature.

While [¹²⁵I]this compound has been utilized for in vitro autoradiography to visualize α3β4 nAChRs in rat brain slices, detailed in vivo biodistribution studies are not available. Consequently, data regarding the absorption rate, bioavailability, and the extent and sites of distribution of this compound in various tissues and organs in animal models following systemic administration have not been reported.

Table 2: In Vivo Biodistribution of this compound in Animal Models

Animal Species Time Point Organ/Tissue % Injected Dose/gram (Mean ± SD)

There is no publicly available information detailing the metabolic fate of this compound in any preclinical species. Studies identifying the specific metabolic pathways, the enzymes involved, and the structure of any resulting metabolites have not been published.

Information regarding the excretion of this compound from the body is not available in the scientific literature. Data on the primary routes of elimination (e.g., renal, fecal) and the kinetics of its excretion, including clearance rates and elimination half-life in preclinical models, have not been reported.

Table 3: Excretion Kinetics of this compound in Preclinical Models

Animal Model Route of Excretion Percentage of Dose Excreted Key Metabolites Excreted

Structure Activity Relationship Sar and Rational Design Approaches for At 1012 Analogues

Identification of Key Pharmacophore Features and Chemical Space Exploration

AT-1012, chemically known as N-(2-Iodophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, exhibits high affinity and selectivity for the α3β4 nAChR. unimi.itnih.gov Its related compound, AT-1001 (N-(2-Bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), shares a similar bicyclic core structure with a halogenated phenyl group, suggesting that these structural elements are crucial for binding to the α3β4 nAChR. nih.gov

The pharmacophore features essential for α3β4 nAChR binding, derived from the this compound class of ligands, likely include specific spatial arrangements of a basic nitrogen atom (from the azabicyclo[3.3.1]nonane core) and the hydrophobic/aromatic characteristics of the halogenated phenyl moiety. These features enable the ligand to engage effectively with the receptor's binding site. Chemical space exploration in this context would involve systematically varying substituents on the core structure and the phenyl ring, as well as exploring different bicyclic systems, to identify novel compounds that retain or improve upon the desired binding profile. Such exploration typically involves both traditional synthetic chemistry and computational approaches to navigate the vast landscape of possible chemical structures.

Synthetic Modification Strategies for Enhanced Research Utility

Synthetic modification strategies for this compound analogs are crucial for optimizing their properties for specific research applications. A prime example is the synthesis of [¹²⁵I]this compound, which involves the incorporation of the radioactive iodine-125 (B85253) isotope into the N-(2-Iodophenyl) moiety of the parent compound. This modification transforms the unlabeled this compound into a detectable radioligand without significantly altering its binding characteristics. wikipedia.orgnih.gov

Further synthetic modifications could aim to:

Modulate Affinity and Efficacy: Introduce or modify functional groups to fine-tune binding affinity and explore different pharmacological profiles (e.g., partial agonism, antagonism).

Improve Metabolic Stability: Design analogs with increased resistance to enzymatic degradation to prolong their utility in biological assays or in vivo studies.

Introduce Probes: Incorporate tags for imaging (beyond radioisotopes), pull-down assays, or other chemical biology tools to facilitate target engagement studies and mechanistic investigations.

Enhance Solubility/Permeability: Adjust physicochemical properties to improve handling and distribution in biological systems.

The synthesis of [¹²⁵I]this compound exemplifies analog synthesis for enhanced research utility. This radiolabeled analog has been extensively evaluated for its biological specificity. Binding studies characterized [¹²⁵I]this compound at rat α3β4 and α4β2 nAChR transfected into HEK cells, as well as at human α3β4α5 nAChR in HEK cells. wikipedia.orgnih.gov

Key Research Findings on [¹²⁵I]this compound Binding Specificity:

Receptor SubtypeBinding Affinity (Kd/Ki)Selectivity vs. α4β2 nAChRReference
Rat α3β4 nAChR1.4 nM (Kd)>100-fold wikipedia.orgnih.gov
Human α3β4α5 nAChRHigh affinityNot explicitly quantified wikipedia.orgnih.gov
α4β2 nAChRLow affinityN/A wikipedia.orgnih.gov

Saturation isotherms indicated that [¹²⁵I]this compound binds to a single site on the α3β4 nAChR. wikipedia.orgnih.gov This high binding affinity and remarkable selectivity (over 100-fold for α3β4 over α4β2 nAChR) make [¹²⁵I]this compound an excellent tool for labeling the α3β4 nAChR in the presence of other nAChR subtypes, as demonstrated by in vitro autoradiography in rat brain slices showing highly localized binding consistent with α3β4 nAChR distribution. wikipedia.orgnih.gov

Computational Chemistry and Molecular Modeling for this compound Research

While specific details on the direct application of computational chemistry and molecular modeling for the de novo design or extensive optimization of this compound itself were not explicitly found in the provided search results, these techniques are integral to modern drug discovery and research for compounds with known targets like this compound. Computational chemistry and molecular modeling play a critical role in understanding molecular structure, physicochemical properties, and interactions with biological systems.

Computational approaches for designing and optimizing compounds like this compound typically fall into two main categories:

Ligand-Based Design (LBD): This approach is employed when the 3D structure of the target protein is unknown. It relies on the known active ligands (like this compound and AT-1001) to infer the essential features (pharmacophore) required for binding and activity. LBD principles involve identifying common structural motifs, physicochemical properties, and spatial arrangements among active compounds to generate new molecules with similar characteristics.

Structure-Based Design (SBD): When the 3D structure of the target protein (α3β4 nAChR, or a homologous structure) is available, SBD can be utilized. This approach involves analyzing the binding site of the receptor to design ligands that fit optimally and form favorable interactions. SBD principles include molecular docking to predict binding poses, molecular dynamics simulations to study protein-ligand stability, and free energy calculations to estimate binding affinities.

For this compound, given its known target, a combination of both LBD (to understand the features contributing to its high affinity and selectivity) and SBD (if a high-resolution structure of α3β4 nAChR with a bound ligand becomes available) would be beneficial for further research and analog development.

In silico screening and virtual docking are powerful computational tools used to identify potential new ligands or optimize existing ones by predicting their binding to a target protein.

Virtual Screening: This involves computationally sifting through large chemical databases (e.g., billions of compounds in chemical space) to identify molecules that are likely to bind to a specific target, based on their predicted interactions or similarity to known active compounds.

Molecular Docking: A core component of virtual screening, molecular docking algorithms predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and estimate the strength of the interaction (binding affinity). This can help in prioritizing compounds for synthesis and experimental validation.

For this compound research, in silico screening could be used to discover novel chemical scaffolds that interact with α3β4 nAChR, or to identify subtle modifications to the this compound structure that could lead to improved selectivity or other desired properties for research purposes.

Selectivity Profiling and Off-Target Investigations for Research Purposes

Selectivity profiling is a critical aspect of characterizing any chemical compound intended for biological research, especially for ligands like this compound that target specific receptor subtypes. It involves assessing the compound's binding or activity across a panel of related targets to identify any unintended interactions (off-target effects).

For this compound, its selectivity profiling has demonstrated a significant advantage: it exhibits over 100-fold binding selectivity for the α3β4 nAChR over the α4β2 nAChR. wikipedia.orgnih.gov This high degree of selectivity is crucial for its utility as a research tool, as it allows researchers to probe the specific roles of the α3β4 nAChR without significant confounding effects from interactions with other nAChR subtypes.

Selectivity Profile of this compound:

Target ReceptorBinding Affinity (Ki)SelectivityReference
α3β4 nAChR1.4 nM (Kd)Primary target wikipedia.orgnih.gov
α4β2 nAChRLow affinity (>100-fold less potent than α3β4)>100-fold selective for α3β4 wikipedia.orgnih.gov
α7 nAChRLow affinity (>100-fold less potent than α3β4)>100-fold selective for α3β4 nih.gov

Off-target investigations for research purposes extend beyond closely related targets to a broader proteome-wide analysis to uncover any unforeseen interactions that could influence experimental outcomes or interpretations. Techniques such as proteome-wide thermal shift assays or affinity proteomics can be employed to systematically identify proteins that interact with the compound. Such comprehensive profiling ensures that the observed biological effects of this compound are indeed mediated through its intended target, the α3β4 nAChR, thereby enhancing the reliability and interpretability of research findings.

Advanced Research Methodologies and Technologies Applied to At 1012 Studies

Radioligand Binding Assays and Autoradiography

Radioligand binding assays and autoradiography are fundamental techniques extensively applied in the study of AT-1012. These methodologies leverage the radioactive nature of iodine-125 (B85253) labeled this compound, referred to as [¹²⁵I]this compound, to quantitatively assess its interaction with target receptors and visualize their distribution within biological systems. metabolomicsworkbench.orgnih.gov

Detailed Research Findings: Studies have characterized [¹²⁵I]this compound as a high-affinity and selective radioligand for the α3β4* nAChR. nih.govnih.gov Its binding affinity at the rat α3β4 nAChR has been determined to be 1.4 nM, with a maximum binding capacity (Bmax) of 10.3 pmol/mg protein. nih.govnih.gov This affinity is comparable to that observed with [³H]epibatidine, another commonly used nAChR radioligand. nih.govnih.gov Crucially, this compound exhibits over 100-fold binding selectivity for the α3β4 nAChR over the α4β2 nAChR, indicating its specificity for the targeted subtype. nih.govnih.gov Saturation isotherms suggest that [¹²⁵I]this compound binds to a single site on the α3β4 nAChR. nih.govnih.gov

Autoradiography studies utilizing [¹²⁵I]this compound have successfully labeled the α3β4 nAChR in rat brain slices in vitro. nih.govnih.gov These studies revealed highly localized binding of the radioligand in specific brain regions, consistent with the known discrete localization of the α3β4 nAChR. nih.govnih.gov This demonstrates the utility of [¹²⁵I]this compound as a tool for mapping the distribution of this receptor subtype in neural tissues. nih.gov

Table 1: Key Binding Characteristics of [¹²⁵I]this compound

CharacteristicValueReceptor SubtypeReference
Binding Affinity (Ki)1.4 nMRat α3β4 nAChR nih.govnih.gov
Maximum Binding (Bmax)10.3 pmol/mg proteinRat α3β4 nAChR nih.govnih.gov
Selectivity>100-fold over α4β2 nAChRα3β4 vs α4β2 nih.govnih.gov
Binding SiteSingle siteα3β4 nAChR nih.govnih.gov

High-Throughput and High-Content Screening Platforms for Cellular Assays

HTS-capable, cell-based assays have been developed for functional activity of major heteromeric nAChR subtypes, including α3β4-nAChR. nih.govresearchgate.net These assays typically employ a consistent cellular background and a membrane potential dye readout to measure receptor function. nih.gov As a potent and selective ligand, this compound could be utilized in such platforms for several purposes:

Validation of Hits: this compound could serve as a reference compound or a tool for validating hits identified in large-scale screens aimed at discovering new α3β4 nAChR modulators. Its known binding characteristics and functional profile would be crucial for confirming the specificity and potency of novel compounds. nih.govresearchgate.net

Characterization of Cellular Responses: HCS, which provides multiparametric data on cellular morphology, protein expression, and localization, could be used to study the detailed cellular responses to this compound's engagement with α3β4 nAChRs. This could involve assessing downstream signaling pathways or phenotypic changes induced by receptor activation or antagonism by this compound.

Proteomic and Metabolomic Profiling in Response to this compound

Proteomic and metabolomic profiling offer comprehensive insights into the protein and metabolite landscapes of biological systems, respectively. These "omics" approaches can reveal global changes in cellular processes in response to external stimuli, such as compound treatment. nih.govymaws.comunicam.itwikipedia.orgunimi.itnih.gov

While specific studies detailing proteomic or metabolomic profiling in direct response to this compound treatment are not extensively documented, these methodologies could be applied to:

Identify Downstream Protein Changes: Proteomic analysis could be used to identify changes in protein expression, post-translational modifications, or protein-protein interactions within cells or tissues following exposure to this compound. This could reveal novel signaling pathways or cellular processes modulated by α3β4 nAChR activation or inhibition by this compound.

Uncover Metabolic Alterations: Metabolomic profiling could be employed to detect shifts in metabolite concentrations or metabolic pathways affected by this compound. Given the involvement of nAChRs in various physiological functions, including neurotransmission and cellular metabolism, such studies could provide insights into the broader biological impact of this compound's interaction with its target.

Transcriptomic Analysis and Gene Expression Signatures

Transcriptomic analysis, often performed using techniques like RNA sequencing, provides a snapshot of gene expression patterns within a cell or tissue. By analyzing gene expression signatures, researchers can identify genes that are up- or down-regulated in response to specific conditions or treatments. nih.govmdpi.comresearchgate.netschweizerbart.de

Although direct transcriptomic studies specifically investigating the effects of this compound are not widely reported, this methodology could be highly valuable for:

Elucidating Gene Regulatory Networks: Treating cells or animal models with this compound and then performing transcriptomic analysis could reveal the gene regulatory networks influenced by α3β4 nAChR activity. This could identify novel genes or pathways downstream of α3β4 nAChR signaling.

Understanding Long-Term Cellular Adaptations: Changes in gene expression often precede changes at the protein or metabolic level. Transcriptomic analysis could therefore provide early indicators of cellular adaptations or compensatory mechanisms in response to prolonged exposure to this compound.

Advanced Imaging Techniques for In Vivo Analysis (e.g., PET/SPECT in animal models)

Advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) enable non-invasive in vivo visualization and quantification of biological processes. nih.govschweizerbart.deresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org [¹²⁵I]this compound, being labeled with iodine-125 (a gamma-emitter), is explicitly identified as a SPECT tracer. nih.govresearchgate.net

Detailed Research Findings: [¹²⁵I]this compound has been developed as a selective α3β4 nAChR radiotracer for SPECT imaging. nih.govresearchgate.netresearchgate.net This allows for the in vivo study of α3β4 nAChR distribution and its role in various physiological and pathological conditions, particularly in the context of psychostimulant and drug-seeking behavior. nih.govresearchgate.netnih.govnih.gov The ability of SPECT to utilize gamma-emitting radioisotopes with sufficiently long half-lives (e.g., ¹²⁵I with a half-life of 59.4 days) makes it suitable for tracking molecular species with longer biological half-lives, such as receptor ligands, and for accurate description of biological processes at equilibrium in vivo. researchgate.netnih.gov

The development of such selective radiotracers, including [¹²⁵I]this compound, is crucial for studying the involvement of specific nAChR subtypes in addiction and related neurological disorders in live animal models. nih.govresearchgate.netnih.govnih.govwikipedia.org While [¹²⁵I]this compound is a SPECT tracer, other selective α3β4 nAChR ligands are also being investigated for development as PET imaging agents, utilizing positron-emitting radionuclides like ¹⁸F for even more precise molecular-level detection. nih.govresearchgate.netharvard.edu

Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation and Pathway Elucidation

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the ability to precisely modify genomes, enabling targeted gene knockouts, insertions, or corrections. nih.gov These tools are invaluable for target validation and elucidating molecular pathways by directly manipulating gene function.

While specific studies directly linking CRISPR/Cas9 to this compound are not widely found, these technologies are highly relevant to understanding the α3β4 nAChR, which is the target of this compound. nih.gov

Target Validation: CRISPR/Cas9 can be used to validate the α3β4 nAChR as a therapeutic target by creating cell lines or animal models with altered expression or function of the α3 or β4 subunits. nih.gov Studying the effects of this compound in such genetically modified systems could confirm the on-target activity of this compound and help differentiate on-target effects from potential off-target interactions.

Pathway Elucidation: By selectively knocking out or modifying genes encoding the α3 or β4 nAChR subunits, researchers can investigate the downstream signaling pathways and cellular processes that are dependent on the activity of this receptor. This would provide a deeper understanding of the molecular mechanisms through which this compound exerts its effects. For example, CRISPR/Cas9 has been used to edit nAChR subunits in various organisms to study their function. nih.gov

Development of Novel In Vitro Model Systems (e.g., Organoids, 3D Culture)

The development of novel in vitro model systems, such as organoids and 3D cell cultures, represents a significant advancement over traditional 2D monolayer cultures. nih.govwikipedia.orgharvard.edu These models more closely mimic the complex cellular architecture, cell-cell interactions, and microenvironmental cues found in vivo, making them more physiologically relevant for drug screening and disease modeling. nih.govwikipedia.orgharvard.edu

While direct research on this compound specifically within organoid or 3D culture systems is not explicitly detailed in the provided search results, these models offer a promising platform for future studies:

Mimicking Physiological Environments: Organoids derived from relevant tissues (e.g., brain regions expressing α3β4 nAChRs) could provide a more accurate in vitro environment to study the binding, functional activity, and cellular responses to this compound in a context that better reflects in vivo conditions. nih.govwikipedia.orgharvard.edu

Drug Screening and Disease Modeling: These advanced models are increasingly used for high-throughput drug screening and for modeling complex diseases. nih.govwikipedia.orgharvard.edu this compound could be applied in such systems to investigate its effects on disease-relevant phenotypes or to screen for synergistic or antagonistic compounds that modulate α3β4 nAChR activity in a more complex tissue-like setting.

Challenges, Limitations, and Future Research Directions for At 1012

Methodological Limitations in Current Preclinical Models

Current preclinical models, particularly those involving animal subjects, present significant methodological limitations that can impede the comprehensive understanding and translational potential of compounds like AT-1012. A primary concern is the poor predictive value of animal models for human responses to drugs and diseases, often attributed to fundamental species differences and the inherent inability of these models to fully replicate the complexity of human conditions wellbeingintlstudiesrepository.orgjameslindlibrary.org. For instance, despite extensive preclinical research, only a small percentage (5-10%) of promising preclinical findings successfully translate into viable clinical applications f1000research.com.

Specific limitations in preclinical modeling include:

Relevance of Immunodeficient Models: Immunodeficient mouse models, while useful for some studies, may not accurately reflect the contributions of the tumor environment and the immune system to therapeutic efficacy, which could be relevant for understanding the broader biological impact of compounds like this compound in complex disease contexts nih.gov.

Challenges with Humanized Models: While humanized animal models aim to overcome some species-specific limitations by incorporating human immune system components, they often present challenges such as strong xenogeneic reactions against the host, limiting their operational time window and reproducibility nih.govmdpi.com. Furthermore, current humanized mice may not fully recapitulate human immune responses, with issues like T cells not recognizing human MHC and limited antigen-specific IgG production mdpi.com.

Reporting and Design Flaws: Issues such as selective analysis, biased outcome reporting, incomplete reporting of experimental details (e.g., animal numbers, attrition), and publication bias (favoring positive findings) can lead to an overestimation of beneficial effects in preclinical animal studies, thereby generating misleading evidence jameslindlibrary.org. Poor experimental design and suboptimal animal models are frequently cited as underlying determinants of low translational success rates f1000research.com.

These limitations underscore the need for more robust and translatable preclinical models to accurately assess the full spectrum of this compound's biological activities and potential therapeutic applications.

Addressing Research Gaps in Mechanistic Understanding

Despite the identified selectivity of this compound for α3β4 nAChRs, significant research gaps persist in fully elucidating its comprehensive mechanistic understanding within complex biological systems. While binding affinities and selectivity are established nih.gov, the complete downstream signaling pathways, cellular responses, and systemic effects modulated by this compound remain areas requiring deeper investigation.

Key research gaps include:

Translational Disconnect: There is often a disconnect between fundamental mechanistic understanding derived from basic research and its translation into the rationale for interventions in clinical trials nih.govnih.gov. For this compound, this implies a need to better link its precise molecular interactions with observable physiological or behavioral outcomes.

Comprehensive Pathway Elucidation: Similar to challenges in understanding biosynthetic pathways in other biological systems, a comprehensive understanding of all pathways influenced by α3β4 nAChR modulation by this compound is crucial mdpi.com. This includes identifying all direct and indirect molecular targets and their interplay.

Identification of Novel Mediators and Compensatory Mechanisms: Research needs to identify additional mediators affected by this compound's action and to understand any compensatory mechanisms that might arise in response to its modulation of α3β4 nAChRs nih.gov. This is particularly important for understanding the full biological impact and potential for long-term effects.

Empirical and Evidence Gaps: There may be empirical gaps where research on this compound in specific populations or contexts is limited, or evidence gaps where existing findings are inconsistent or inconclusive, necessitating further rigorous studies to confirm or refute results ngoconglem.com.

Addressing these gaps requires integrated research strategies, potentially involving advanced analytical techniques and collaborative efforts between basic scientists and translational researchers.

Opportunities for New Research Applications and Model Development

The selective profile of this compound offers numerous opportunities for new research applications and the development of more refined experimental models. As a selective α3β4 nAChR ligand, this compound can serve as a critical tool for dissecting the specific roles of this receptor subtype in various physiological and pathological processes.

Opportunities include:

Refined Disease Models: Developing new preclinical models that specifically incorporate or are sensitive to α3β4 nAChR modulation, allowing for a more precise investigation of diseases where this receptor subtype is implicated. This could involve genetically engineered models or advanced in vitro systems.

Pharmacological Tool Development: Utilizing this compound as a highly selective pharmacological probe to differentiate the functions of α3β4 nAChRs from other nAChR subtypes, aiding in the elucidation of complex nicotinic cholinergic system pharmacology.

Exploration in Neurological and Psychiatric Disorders: Given the involvement of nAChRs in various central nervous system functions, this compound could be instrumental in developing models for neurological or psychiatric conditions where α3β4 nAChRs play a role, such as addiction, pain, or neurodegenerative diseases nih.govmedkoo.com.

Advanced In Vitro Systems: Developing more sophisticated in vitro models, such as organ-on-a-chip technologies or 3D cell cultures, that better mimic in vivo complexity to study this compound's effects with higher fidelity and reduced reliance on traditional animal models.

Integration with Systems Thinking: Applying systems thinking approaches to model the complex interactions of this compound within biological systems, potentially leading to the development of decision support tools for research plos.org.

These opportunities aim to leverage this compound's specificity to advance understanding of α3β4 nAChR biology and its implications in health and disease.

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data represents a significant future direction for gaining a comprehensive understanding of this compound's effects. By combining information from various "omic" layers—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can move beyond single-layer analyses to uncover complex biological relationships and gain holistic insights into how this compound interacts with and influences biological systems nih.govf1000research.com.

Approaches and benefits of multi-omics integration include:

Holistic Systems Biology Approach: Multi-omics integration allows for a systems biology perspective, statistically integrating data from multiple biological compartments to provide improved biological insights compared to traditional single-omics analyses unimelb.edu.au. This can reveal interactions between different omics layers and extract multi-omics molecular networks unimelb.edu.au.

Identifying Molecular Drivers: Computational frameworks like Multi-Omics Factor Analysis (MOFA) can identify principal sources of variation in multi-omics datasets, disentangling shared and data-type-specific axes of heterogeneity embopress.org. This can lead to the identification of key molecular drivers influenced by this compound.

Pathway Elucidation and Network Modeling: Integrating metabolomic networks with genomic data can facilitate pathway elucidation, a challenge that can be addressed through machine learning approaches mdpi.com. Methods like DIABLO construct combinations of variables that are maximally correlated across data types to identify multi-omics signatures, which serve as starting points for network modeling unimelb.edu.au.

Addressing Data Heterogeneity: Multi-omics data is characterized by its quantity, heterogeneity, and dimensionality f1000research.com. Developing flexible and user-friendly pipelines is crucial to harmonize unrefined multi-omics data, preserving maximum biological information prior to integration f1000research.com.

By integrating these diverse datasets, researchers can gain a more nuanced understanding of this compound's impact on gene expression, protein function, metabolic pathways, and ultimately, cellular and organismal phenotypes.

Unexplored Biological Activities and Potential Research Indications

While this compound is primarily known for its role as an α3β4 nAChR ligand, there are potential unexplored biological activities and research indications that warrant further investigation. The vast diversity of chemical compounds, particularly those derived from natural sources, suggests that many useful compounds with novel biological activities remain undiscovered researchgate.netmdpi.com.

Potential avenues for future research include:

Novel Physiological Roles of α3β4 nAChRs: Investigating less-characterized physiological roles of the α3β4 nAChR subtype beyond its established functions. This could involve its involvement in less-studied organ systems or cellular processes.

Drug Repurposing: Exploring the potential for this compound to be repurposed for new indications, similar to how existing drugs are found to have therapeutic utility beyond their original purpose nih.gov. This could involve phenotypic cell-based assays to identify new activities even if the underlying pathophysiology is not fully understood nih.gov.

Interaction with Other Receptor Systems: Investigating potential off-target or secondary interactions of this compound with other receptor systems or biological pathways that could lead to novel biological effects.

Exploration in Rare Diseases: Given the increasing interest in drug discovery for rare diseases, this compound could be explored in the context of rare conditions where α3β4 nAChRs might play a role, even if the exact disease etiology is unknown nih.gov.

Modulation of Uncharacterized Cellular Processes: Beyond direct receptor activation, this compound might influence other cellular processes such as cell proliferation, differentiation, or apoptosis through mechanisms yet to be characterized.

These unexplored areas represent opportunities to expand the understanding of this compound's biological potential and its utility as a research tool or a starting point for novel therapeutic development.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs. This table is intended to be interactive, allowing for sorting and searching capabilities in a digital format.

Q & A

Q. How can researchers ensure reproducibility when scaling this compound assays from cell lines to tissue samples?

  • Methodological Answer :
  • Validate antibody/reagent specificity in target tissues (e.g., immunohistochemistry for α3β4 nAChRs).
  • Use internal standards (e.g., spiked radioligands) in tissue homogenates.
  • Adhere to ARRIVE guidelines for transparent reporting .

Ethical & Reporting Standards

Q. What ethical considerations apply to studies using this compound in animal models?

  • Methodological Answer :
  • Follow institutional IACUC protocols for humane endpoints.
  • Report animal strain, sex, and sample size justification.
  • Disclose conflicts of interest (e.g., funding sources) per journal guidelines .

Q. How should researchers address potential biases in this compound data interpretation?

  • Methodological Answer :
  • Blind experimenters to treatment groups.
  • Pre-register hypotheses and analysis plans (e.g., on Open Science Framework).
  • Use independent replication cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT-1012
Reactant of Route 2
Reactant of Route 2
AT-1012

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.